molecular formula C11H23ClO3S B13528011 5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride

5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13528011
M. Wt: 270.82 g/mol
InChI Key: KXFUFHXZLRSTHX-UHFFFAOYSA-N
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Description

5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(isopentyloxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(Isopentyloxy)-3-methylpentane-1-sulfonic acid+SOCl25-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride+SO2+HCl\text{5-(Isopentyloxy)-3-methylpentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Isopentyloxy)-3-methylpentane-1-sulfonic acid+SOCl2​→5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride+SO2​+HCl

The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

Types of Reactions

5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfinic acid under specific conditions.

    Oxidation Reactions: Although less common, the sulfonyl chloride group can be further oxidized to sulfonic anhydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfinic Acids: Formed by partial reduction.

Scientific Research Applications

5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene moiety.

Uniqueness

5-(Isopentyloxy)-3-methylpentane-1-sulfonyl chloride is unique due to its branched alkyl chain and the presence of an isopentyloxy group. This structural feature imparts specific steric and electronic properties, making it suitable for selective reactions and applications where other sulfonyl chlorides may not be as effective.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-methyl-5-(3-methylbutoxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-10(2)4-7-15-8-5-11(3)6-9-16(12,13)14/h10-11H,4-9H2,1-3H3

InChI Key

KXFUFHXZLRSTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCC(C)CCS(=O)(=O)Cl

Origin of Product

United States

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